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Compound of Interest |

Compound Name: Dimethyl 2-(tert-butyl)malonate
CAS No.: 39520-25-7
Cat. No.: B1590774
Get Quote
. J

CAS No: 39520-25-7 Formula: CoH1604 Molecular Weight: 188.22 g/mol IUPAC Name:
Dimethyl 2-(1,1-dimethylethyl)propanedioate[1]

Core Directive: The Steric Challenge

In the landscape of organic synthesis, dimethyl 2-(tert-butyl)malonate represents a pivotal
intermediate for introducing extreme steric bulk into a molecular scaffold. Unlike simple alkyl
malonates, the tert-butyl group confers significant steric hindrance, altering both the reactivity
of the alpha-carbon and the spectral signature of the molecule.

This guide serves as a definitive reference for the characterization of this compound. It moves
beyond simple data listing to explain the why behind the signals, providing a robust framework
for researchers validating their synthetic products.

Synthesis & Preparation Context

Understanding the synthesis is critical for interpreting spectral impurities. Direct alkylation of
dimethyl malonate with tert-butyl halides (Sn2) is generally unsuccessful due to the elimination
of the tertiary halide.
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The authoritative route involves the conjugate addition of a methyl group (via Grignard or
Cuprate) to dimethyl isopropylidenemalonate (a Knoevenagel adduct).

Synthesis Workflow (Graphviz)

The following diagram illustrates the logical flow of the preferred synthetic pathway, highlighting
where specific impurities might arise.
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Caption: Figure 1. Conjugate addition pathway avoids Sn2 steric failure. Impurities often stem
from incomplete 1,4-addition.

Spectral Characterization
Nuclear Magnetic Resonance (*H NMR)

The *H NMR spectrum is distinct due to the high symmetry of the methoxy groups and the
intense singlet of the tert-butyl group.

e Solvent: CDCls

o Frequency: 300/400 MHz
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Expert Insight: The absence of splitting on the alpha-proton (3.26 ppm) is the key validator. If
you observe a doublet or multiplet here, your conjugate addition failed, or you have isolated an
isopropy! derivative. The integration ratio of 9:6:1 is the primary purity check.

Carbon-13 NMR (:*C NMR)

The carbon spectrum confirms the quaternary nature of the tert-butyl attachment.

e Solvent: CDCls
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Chemical Shift (6 ppm) Carbon Type Assighment

169.5 Quaternary (C=0) C=0 (Ester Carbonyls)

58.8 Methine (CH) a-CH (Alpha Carbon)

52.1 Methyl (CHs) —OCHs (Methoxy)

34.2 Quaternary (C) —C(CHs)s (t-Butyl Quaternary)
28.4 Methyl (CHs) —C(CHs)s (t-Butyl Methyls)

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the ester functionalities.

e 1735-1750 cm~1: Strong C=0 stretching (Ester). The bulky group may cause a slight shift to
higher wavenumbers due to steric strain preventing perfect planarity.

e 2950-2980 cm~1: C—H stretching (Alkyl). The tert-butyl group provides strong signals in the
C—-H bending region (~1370 cm~* gem-dimethyl doublet).

e 1150-1250 cm~1: C—O-C stretching (Ester).

Mass Spectrometry (MS)

The mass spectrum typically shows a weak molecular ion due to the stability of the fragment
cations (especially the tert-butyl cation).

e Molecular lon (M*): 188 m/z (Often weak or absent).
o Base Peak: 57 m/z (CaHo*, tert-butyl cation).

o Key Fragments:

[e]

157 m/z: [M — OCHs]* (Loss of methoxy).

o

131 m/z: [M — CaHo]* (Loss of tert-butyl group).

129 m/z: [M — COOCHSs]* (Loss of ester group).

[¢]
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Fragmentation Logic (Graphviz)
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Caption: Figure 2. MS fragmentation is driven by the stability of the tert-butyl cation (m/z 57).
Experimental Protocol: Validation Workflow
To confirm the identity of a synthesized batch, follow this standard operating procedure (SOP).

o Sample Prep: Dissolve ~10 mg of the oil in 0.6 mL of CDCIs. Ensure the solvent is acid-free
to prevent hydrolysis.

e Acquisition: Run a standard *H NMR (16 scans).
» Analysis Criteria:
o Verify the 9:6:1 integration ratio.

o Check for the absence of vinyl protons (5.0—7.0 ppm), which would indicate unreacted
isopropylidenemalonate.

o Check for the absence of a doublet at ~0.9 ppm, which would indicate an iso-propyl rather
than tert-butyl group (failed methylation of the intermediate).

o Storage: The compound is stable but should be stored under inert atmosphere (Ar/N2) to
prevent moisture absorption and slow hydrolysis of the esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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